9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine
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Overview
Description
9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine is a synthetic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine typically involves multiple steps, starting from commercially available purine derivatives. One common method involves the reaction of 9-benzyl-6-iodopurine with lithium diphenylcuprate to introduce the benzyl group . The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its dihydro or tetrahydro forms.
Substitution: The benzyl and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like organolithium compounds and Grignard reagents are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 9-benzyl-6-(trifluoromethyl)-9h-purin-2-one, while reduction can produce 9-benzyl-6-(trifluoromethyl)-9,10-dihydro-9h-purin-2-amine .
Scientific Research Applications
9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is used in studies of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including as an antiviral or anticancer agent.
Mechanism of Action
The mechanism of action of 9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
9-Benzyl-6-methyl-9h-purine: Similar structure but with a methyl group instead of a trifluoromethyl group.
9-Benzyl-6-chloro-9h-purine: Contains a chloro group at the 6-position.
9-Benzyl-6-iodo-9h-purine: Features an iodo group at the 6-position.
Uniqueness
The presence of the trifluoromethyl group in 9-Benzyl-6-(trifluoromethyl)-9h-purin-2-amine imparts unique electronic properties, making it more lipophilic and enhancing its ability to cross biological membranes. This makes it particularly valuable in medicinal chemistry for drug design and development .
Properties
CAS No. |
1643-91-0 |
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Molecular Formula |
C13H10F3N5 |
Molecular Weight |
293.25 g/mol |
IUPAC Name |
9-benzyl-6-(trifluoromethyl)purin-2-amine |
InChI |
InChI=1S/C13H10F3N5/c14-13(15,16)10-9-11(20-12(17)19-10)21(7-18-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,17,19,20) |
InChI Key |
PPAWYMYPHFUEOB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)N)C(F)(F)F |
Origin of Product |
United States |
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